
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. These compounds are known for their photochromic properties, meaning they can change color upon exposure to light, making them useful in various applications such as molecular switches and sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azobenzene structure.
For example, the synthesis might involve the reaction of 4-ethoxybenzenediazonium chloride with 4-ethynyl-2-methylaniline under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of azobenzenes often involves similar steps but on a larger scale. The key factors include maintaining precise reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction can convert the diazene group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Applications De Recherche Scientifique
Chemistry: Used as a photochromic material in molecular switches and sensors.
Biology: Potential use in studying light-induced biological processes.
Medicine: Investigated for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that respond to light.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible isomerization between the E (trans) and Z (cis) forms. This isomerization can affect the compound’s physical and chemical properties, making it useful in applications where light-induced changes are desired.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound with a simple N=N linkage between two phenyl groups.
Disperse Orange 3: A commercially used azobenzene dye.
Methyl Red: An azobenzene derivative used as a pH indicator.
Uniqueness
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene is unique due to the presence of ethoxy and ethynyl groups, which can influence its electronic properties and reactivity. These substituents can enhance its photochromic behavior and make it suitable for specific applications where other azobenzenes might not be as effective.
Propriétés
Numéro CAS |
918150-52-4 |
|---|---|
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
(4-ethoxyphenyl)-(4-ethynyl-2-methylphenyl)diazene |
InChI |
InChI=1S/C17H16N2O/c1-4-14-6-11-17(13(3)12-14)19-18-15-7-9-16(10-8-15)20-5-2/h1,6-12H,5H2,2-3H3 |
Clé InChI |
OIHXPCGWMYWHLC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C#C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


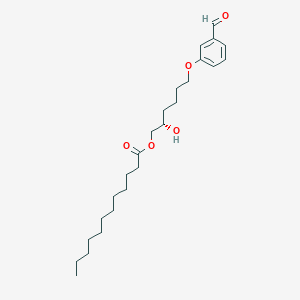
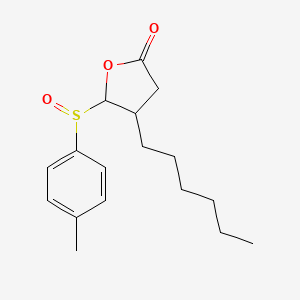
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
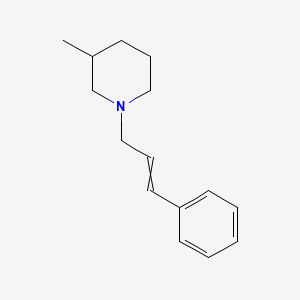
![1-Hexyl-4-({2-[hexyl(dimethyl)azaniumyl]ethyl}sulfanyl)pyridin-1-ium diiodide](/img/structure/B12606804.png)
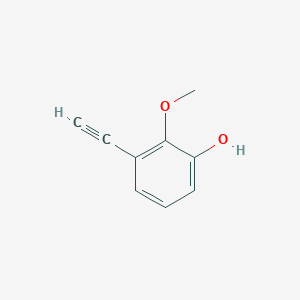
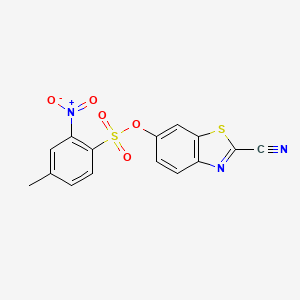
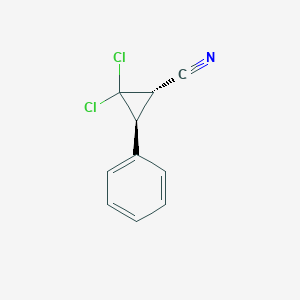
![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)
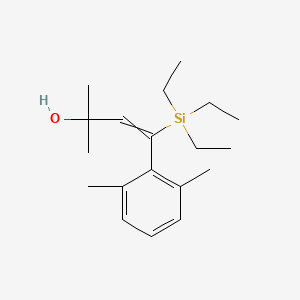
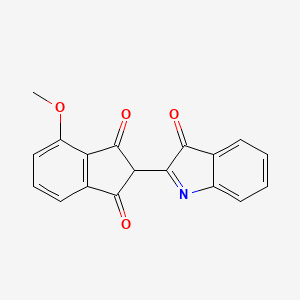
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
